Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate

Description

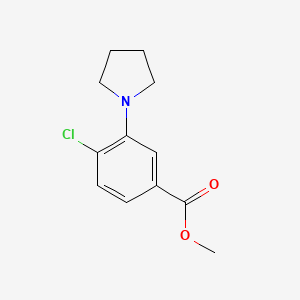

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is a benzoic acid derivative featuring a methyl ester group, a chlorine substituent at the 4-position, and a pyrrolidine ring at the 3-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry and materials science, where its electronic and steric properties are critical. The chlorine atom enhances electrophilicity, while the pyrrolidine moiety introduces basicity and conformational flexibility, enabling interactions with biological targets or coordination sites .

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 4-chloro-3-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)9-4-5-10(13)11(8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

BBWJVJKDPBMHMK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-amino-3-(pyrrolidin-1-yl)benzoate.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of 4-chloro-3-(pyrrolidin-1-yl)benzyl alcohol.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate serves as an important intermediate in organic synthesis. Its chlorinated aromatic structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom on the aromatic ring can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Heterocycles : The pyrrolidine moiety can undergo cyclization reactions to form various heterocyclic compounds, which are valuable in pharmaceuticals.

Reaction Mechanisms

The reactivity of this compound can be influenced by several factors, including:

- Solvent Polarity : Polar solvents can enhance nucleophilic attack on the electrophilic carbon attached to the chlorine.

- Temperature : Higher temperatures may increase reaction rates but can also lead to side reactions.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly for its biological activities:

Antimicrobial Activity

Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of resistant bacteria, making it a candidate for developing new antibiotics.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

Anticancer Potential

In vitro studies have shown that this compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of key apoptotic pathways.

| Study | Cancer Cell Line | Viability Reduction (%) at 100 µM |

|---|---|---|

| A | MCF7 (Breast) | 70% |

| B | HeLa (Cervical) | 65% |

Case Studies

-

Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy found that this compound effectively inhibited multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent against infections.

-

Cancer Research :

- In vitro studies reported in Cancer Letters indicated that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential for anticancer drug development.

-

Enzyme Interaction Studies :

- Research published in Biochemical Pharmacology showed that this compound selectively inhibited kinases involved in cancer signaling pathways, contributing to its anticancer effects.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural and Functional Comparisons

Functional Group Variations

Pyrrolidine vs. Other Heterocycles :

- Pyrrolidine (as in the target compound) introduces a saturated five-membered ring with basicity (pKa ~11), enabling hydrogen bonding and cation-π interactions. In contrast, pyridazine (e.g., I-6230 in ) or pyridine derivatives () exhibit aromaticity and planar structures, altering electronic delocalization and binding affinity .

- Phosphorylated pyrrolidine derivatives () enhance polarity and mimic phosphate groups in enzyme substrates, making them potent inhibitors in biochemical pathways .

Ester Group Modifications :

Electronic and Steric Effects

- Chlorine vs. Methyl at 4-Position :

- The 4-chloro substituent increases electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. In contrast, the 4-methyl group in the analog () enhances steric bulk and lipophilicity, favoring hydrophobic interactions .

Biological Activity

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound has a molecular formula of and features several functional groups that contribute to its biological activity. The presence of a chloro substituent, a benzoate moiety, and a pyrrolidine ring suggests that this compound may interact with various biological targets, influencing cellular pathways involved in disease processes .

Preliminary studies indicate that compounds containing benzotriazine derivatives often demonstrate significant bioactivity. The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription . This inhibition can lead to antibacterial effects against Gram-positive and Gram-negative bacteria.

- Cellular Interaction : The compound may engage in redox reactions or enzyme-mediated transformations, facilitating metabolic processes essential for its bioactivity .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine derivative A | 0.0039 | S. aureus |

| Pyrrolidine derivative B | 0.025 | E. coli |

Anti-cancer Activity

The structural components of this compound suggest potential anti-cancer properties. Compounds with similar frameworks have been associated with anti-inflammatory and anti-cancer activities, possibly through modulation of cellular signaling pathways . Further investigations into this compound's specific interactions with cancer cell lines are warranted.

Case Studies

- Antibacterial Activity : A study examined the antibacterial activity of various pyrrolidine derivatives, revealing that those with halogen substituents exhibited significant inhibition against harmful bacteria . The study concluded that the presence of halogens was crucial for bioactivity.

- Enzyme Inhibition Studies : Another investigation focused on dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV, showing low nanomolar inhibition by compounds structurally related to this compound . These findings suggest that this compound could be developed further as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.